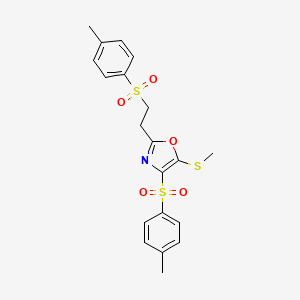

5-(Methylthio)-4-tosyl-2-(2-tosylethyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonyl-2-[2-(4-methylphenyl)sulfonylethyl]-5-methylsulfanyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S3/c1-14-4-8-16(9-5-14)28(22,23)13-12-18-21-19(20(26-18)27-3)29(24,25)17-10-6-15(2)7-11-17/h4-11H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMQSTUYOUACRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC2=NC(=C(O2)SC)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methylthio 4 Tosyl 2 2 Tosylethyl Oxazole

Retrosynthetic Analysis and Strategic Disconnections for 5-(Methylthio)-4-tosyl-2-(2-tosylethyl)oxazole

A retrosynthetic analysis of this compound suggests several possible disconnections. A primary strategy involves the deconstruction of the oxazole (B20620) ring, a common approach for simplifying heterocyclic targets. The most logical disconnection of the oxazole core would lead to precursors that can be coupled through established cyclization reactions.

Key Disconnections:

C2–N3 and C5–O1 Bond Cleavage: This disconnection points towards a synthesis from a precursor containing the C4-C5 bond and another fragment providing the C2, N3, and O1 atoms. This is characteristic of syntheses utilizing α-haloketones and amides (Robinson-Gabriel synthesis) or, more relevant to the target's substitution, methods employing Tosylmethyl isocyanide (TosMIC).

Side-Chain Disconnections: The 2-(2-tosylethyl) and 5-(methylthio) side chains can be disconnected to reveal a simpler oxazole core. However, installing these groups onto a pre-formed oxazole can be challenging and may lack regioselectivity. Therefore, incorporating these functionalities into the precursors before cyclization is often a more efficient strategy.

Based on these considerations, a plausible retrosynthetic pathway would involve the Van Leusen oxazole synthesis, which is well-suited for constructing 4,5-disubstituted oxazoles. This approach would disconnect the target molecule into three key fragments: a precursor for the 2-(2-tosylethyl) side chain, Tosylmethyl isocyanide (TosMIC) to provide the C2 and N3 atoms, and a precursor for the 4-tosyl-5-(methylthio) moiety.

Contemporary Approaches to Oxazole Ring Formation with Precise Regioselectivity

Modern synthetic methods for oxazole formation prioritize high yields, regioselectivity, and operational simplicity. For a polysubstituted oxazole like the target compound, controlling the placement of each substituent is paramount.

Van Leusen Oxazole Synthesis and its Adaptations for 4,5-Disubstitution

The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes and Tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction proceeds through a [3+2] cycloaddition mechanism. mdpi.com The versatility of this reaction has been expanded to allow for the synthesis of 4,5-disubstituted oxazoles, making it a highly relevant approach for the target molecule. mdpi.comorganic-chemistry.org

Tosylmethyl isocyanide (TosMIC) is a key reagent in the Van Leusen synthesis, acting as a C2N1 synthon. mdpi.comresearchgate.net Its unique reactivity, stemming from the acidic methylene (B1212753) protons, the isocyanide group, and the tosyl group as a good leaving group, drives the reaction. organic-chemistry.orgorganic-chemistry.org In the synthesis of 5-substituted oxazoles, an aldehyde reacts with deprotonated TosMIC to form an intermediate oxazoline (B21484), which then eliminates p-toluenesulfinic acid to yield the oxazole. organic-chemistry.orgmdpi.com The reaction can also be adapted to use imines, generated in situ from aldehydes and amines, to produce imidazoles. organic-chemistry.orgorganic-chemistry.org

For the synthesis of 4,5-disubstituted oxazoles, a one-pot approach has been developed where TosMIC reacts with an aldehyde and an aliphatic halide in the presence of a base. mdpi.comorganic-chemistry.org This variant is particularly suitable for the synthesis of the target molecule.

The use of ionic liquids as solvents in organic synthesis has gained significant attention due to their properties as "green" solvents, including low vapor pressure, high thermal stability, and recyclability. organic-chemistry.orglibretexts.orgtcichemicals.com In the context of the Van Leusen oxazole synthesis, ionic liquids have been successfully employed to improve reaction efficiency and facilitate product isolation. mdpi.comorganic-chemistry.org Studies have shown that ionic liquids like [bmim]Br, [bmim][BF4], and [bmim][PF6] can serve as effective media for the one-pot synthesis of 4,5-disubstituted oxazoles. organic-chemistry.org The use of K2CO3 as a base in [bmim]Br at room temperature has been reported to provide high yields. organic-chemistry.org A significant advantage of using ionic liquids is the ability to recover and reuse the solvent for multiple reaction cycles without a significant loss in yield. organic-chemistry.org

| Ionic Liquid | Base | Temperature | Advantage |

| [bmim]Br | K2CO3 | Room Temp. | High yields, recyclable |

| [bmim][BF4] | K2CO3 | Room Temp. | Effective, recyclable |

| [bmim][PF6] | K2CO3 | Room Temp. | Good performance, recyclable |

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. The Van Leusen oxazole synthesis has been successfully adapted to microwave conditions, leading to significantly reduced reaction times and increased efficiency. nih.gov A microwave-assisted cycloaddition of TosMIC with aldehydes or imines can produce oxazoles and dihydro-oxazoles in high yields. nih.gov For the synthesis of 5-substituted oxazoles, microwave irradiation at 65°C has been shown to produce the desired product in high yield in as little as 8 minutes. nih.gov This rapid and efficient method offers a significant improvement over traditional heating protocols.

| Reaction Condition | Reactants | Product | Yield | Reference |

| Microwave, 65°C, 8 min | Benzaldehyde, TosMIC | 5-phenyloxazole | 96% | nih.gov |

| K2CO3, Methanol (B129727), reflux | Aldehyde, TosMIC | 5-substituted oxazole | Good | nih.gov |

Strategies for Introducing the 5-(Methylthio) Moiety onto the Oxazole Core

The introduction of a methylthio group at the 5-position of the oxazole ring requires a regioselective approach. Several strategies can be envisioned for this transformation.

One potential method involves the reaction of 1-(methylthio)acetone with a suitable nitrile in the presence of triflic anhydride to yield a 2-substituted-5-methyl-4-methylthio-1,3-oxazole. organic-chemistry.org While this provides a 4-methylthio oxazole, it demonstrates the feasibility of incorporating a methylthio group during the ring formation.

A more direct approach for functionalizing the 5-position involves the deprotonation of a pre-formed oxazole. For instance, 2-(methylthio)oxazole can be regioselectively deprotonated at the C5 position using n-butyllithium in the presence of TMEDA. acs.orgfigshare.com The resulting organolithium species can then react with an appropriate electrophile to introduce a substituent at the 5-position. acs.orgfigshare.com In the context of the target molecule, a similar strategy could be employed on a 4-tosyl-2-(2-tosylethyl)oxazole intermediate, followed by quenching with a methylthio-containing electrophile.

Another strategy involves the conversion of a 5-(methylthio) group to a 5-(methylsulfonyl) group via oxidation, which can then be displaced by various nucleophiles. acs.org This highlights the synthetic versatility of the methylthio group on the oxazole ring.

Methods for Achieving 4-Tosyl Functionalization

The installation of a tosyl group at the C4 position is a key step in the synthesis of the target molecule. This is often achieved using reactions involving tosylmethyl isocyanide (TosMIC), a versatile reagent in heterocyclic synthesis. ias.ac.inorganic-chemistry.orgorganic-chemistry.org

An efficient, one-pot tandem approach has been developed for the synthesis of 4-tosyl-5-aryloxazoles directly from aromatic carboxylic acids. ias.ac.in This method involves the initial conversion of an aromatic carboxylic acid into a tosyl ester intermediate by treatment with tosyl chloride. ias.ac.in This activated intermediate then reacts in situ with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as sodium hydride, to yield the desired 4-tosyl-5-aryloxazole. ias.ac.in

This protocol is notable for its operational simplicity and rapid reaction times. ias.ac.in It has been successfully applied to a variety of substituted aromatic carboxylic acids, including those with both electron-donating and electron-withdrawing groups, demonstrating its broad substrate scope. ias.ac.in

Table 3: One-Pot Synthesis of 4-Tosyl-5-aryloxazoles

| Aromatic Carboxylic Acid | Resulting 5-Aryl Substituent | Yield (%) | Reference |

|---|---|---|---|

| Benzoic acid | Phenyl | 85 | ias.ac.in |

| 4-Chlorobenzoic acid | 4-Chlorophenyl | 82 | ias.ac.in |

| 3,4-Dimethylbenzoic acid | 3,4-Dimethylphenyl | 80 | ias.ac.in |

| 4-Methoxybenzoic acid | 4-Methoxyphenyl | 81 | ias.ac.in |

Data derived from the one-pot synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids and TosMIC. ias.ac.in

Tandem, or cascade, reactions offer a powerful strategy for building molecular complexity in a single operation by combining multiple bond-forming events. The one-pot synthesis described previously is an example of a sequential tandem reaction. ias.ac.in Other tandem approaches for oxazole synthesis often involve cycloisomerization or multicomponent reactions. For instance, acid-promoted multicomponent tandem cyclizations can produce fully substituted oxazoles from simple starting materials. nih.govresearchgate.net

In the context of installing a 4-tosyl group, a tandem process would typically involve the reaction of TosMIC with an appropriate electrophile, followed by an intramolecular cyclization that forms the oxazole ring. The van Leusen oxazole synthesis, which traditionally reacts TosMIC with an aldehyde, is a classic example of such a cyclization. organic-chemistry.orgorganic-chemistry.org Brønsted acid-catalyzed tandem reactions, such as the propargylation/cycloisomerization of propargylic alcohols and amides, provide another efficient route to substituted oxazoles, highlighting the utility of tandem strategies in heterocycle synthesis. researchgate.netorganic-chemistry.org

Integration of the 2-(2-Tosylethyl) Substituent at the C2 Position

The final key structural element is the 2-(2-tosylethyl) group at the C2 position. This substituent can be introduced either by incorporating it into one of the starting materials before ring formation or by functionalizing a pre-formed oxazole ring.

One of the most direct methods would be to use a nitrile precursor that already contains the desired side chain, such as 4-tosylbutanenitrile, in a reaction with 1-(methylthio)acetone as described in section 2.2.2.1. nih.gov This approach builds the C2 substituent directly into the oxazole ring during its formation.

Alternatively, the C2 position of an existing oxazole can be functionalized. Direct C-H activation and subsequent alkylation at the C2 position of oxazoles is a known transformation, often utilizing transition-metal catalysts like palladium or rhodium. semanticscholar.orgmdpi.com For example, rhodium-catalyzed 2-methylthiolation of oxazoles has been reported, demonstrating that the C2-H bond is accessible for functionalization. semanticscholar.orgelsevierpure.com A similar strategy could potentially be adapted for C-C bond formation, using an appropriate 2-tosylethyl precursor as the coupling partner. Another approach involves the deprotonation at C2, although this can be challenging due to potential ring-opening. nih.govpharmaguideline.com However, with careful selection of reagents and conditions, nucleophilic substitution at a C2-functionalized oxazole (e.g., a 2-halo or 2-sulfonyl oxazole) could provide a viable route to install the 2-(2-tosylethyl) group. nih.gov

Considerations for Introducing Carbon-Based Electrophilic or Nucleophilic 2-Substituents

The introduction of the 2-(2-tosylethyl) group at the C2 position of the oxazole core is a critical step in the synthesis. The C2 position of the oxazole ring is known to be the most electron-deficient carbon, making it susceptible to nucleophilic attack and facilitating deprotonation by strong bases. pharmaguideline.comwikipedia.org This reactivity can be harnessed through either electrophilic or nucleophilic strategies to install the desired carbon-based substituent.

Electrophilic Approach: This strategy involves generating a nucleophilic center at the C2 position of a pre-formed 5-(methylthio)-4-tosyloxazole ring, which then reacts with a suitable electrophile. The most common method for creating a C2-nucleophile is direct metallation, typically using a strong base like an organolithium reagent, to form a 2-lithiooxazole intermediate. pharmaguideline.com This potent nucleophile can then be quenched with an electrophile such as 2-(tosyl)ethyl bromide or iodide. Alternatively, the 2-lithio species can undergo transmetallation to form organozinc, organoboron, or organotin reagents, enabling subsequent palladium-catalyzed cross-coupling reactions.

Nucleophilic Approach: In this reverse-polarity approach, a C2 position functionalized with a leaving group (e.g., a halogen) serves as an electrophilic site. A 2-halo-5-(methylthio)-4-tosyloxazole precursor would be required. This could then react with a pre-formed carbon nucleophile, such as a Grignard reagent (e.g., (2-tosylethyl)magnesium bromide) or an organocuprate, to form the target C-C bond via nucleophilic aromatic substitution. wikipedia.org

A comparative analysis of these approaches is presented below.

| Feature | Electrophilic Approach (via C2-Metallation) | Nucleophilic Approach (via C2-Halogenation) |

| Key Intermediate | 2-Lithio-5-(methylthio)-4-tosyloxazole | 2-Halo-5-(methylthio)-4-tosyloxazole |

| Key Reagent | Strong base (e.g., n-BuLi, LDA); 2-(tosyl)ethyl halide | Organometallic nucleophile (e.g., Grignard, organocuprate) |

| Advantages | Direct C-H functionalization avoids extra steps of introducing a leaving group. | Milder reaction conditions may be possible for the final C-C bond formation. |

| Challenges | Potential for ring-opening of the 2-lithiooxazole intermediate. pharmaguideline.com Requires cryogenic temperatures (-78 °C). Potential for side reactions due to the presence of other functional groups. | Requires a separate synthesis of the 2-halooxazole precursor. The stability and preparation of the required organometallic nucleophile must be considered. |

Sequential or Convergent Synthetic Strategies for the 2-(2-Tosylethyl) Moiety

| Strategy | Description | Proposed Route for Target Molecule | Pros & Cons |

| Sequential | Step-by-step assembly on a pre-formed oxazole core. | 1. Synthesize 5-(methylthio)-4-tosyloxazole. 2. Functionalize C2 position with the 2-(2-tosylethyl) group. | Pros: Conceptually simple. Cons: Potentially long, lower overall yield, late-stage failures are costly. |

| Convergent | Independent synthesis of fragments followed by coupling. | 1. Prepare 3-(tosyl)propanamide. 2. Prepare an α-halo-α-(methylthio)ketone bearing the C4-tosyl group. 3. Condense fragments to form the oxazole ring. | Pros: Higher overall efficiency and yield, allows for late-stage combination of complex fragments. Cons: Requires careful planning of fragment syntheses and the key coupling reaction. |

Development of One-Pot and Multicomponent Reactions for the Holistic Synthesis of this compound

To enhance synthetic efficiency and reduce waste from intermediate purification steps, one-pot and multicomponent reactions (MCRs) are highly desirable. thieme-connect.deresearchgate.net An MCR allows for the formation of the target molecule from three or more starting materials in a single reaction vessel, forming multiple bonds in a cascade fashion.

A hypothetical MCR for the synthesis of this compound could be designed based on the van Leusen oxazole synthesis. ijpsonline.comnih.gov The classic van Leusen reaction uses tosylmethyl isocyanide (TosMIC) to construct the oxazole ring with an aldehyde. ijpsonline.com TosMIC provides the C4-carbon (with its attached tosyl group) and the C5-hydrogen of the resulting oxazole. To adapt this for the target molecule, a modified isocyanide precursor would be needed, or a different MCR approach would be required.

A plausible three-component reaction could involve:

Component 1: An amide or nitrile precursor for the C2-substituent, such as 3-(tosyl)propanamide.

Component 2: A source for the C4-tosyl and C5-methylthio fragments, potentially an α-keto thioether.

Component 3: A coupling and cyclization agent.

Modern transition-metal-catalyzed MCRs offer another avenue. For example, palladium or copper-catalyzed processes that combine amides, alkynes, and other components in a single pot have been developed for oxazole synthesis and could be adapted for this specific target. researchgate.net Such reactions often proceed through a sequence of amidation, coupling, and cycloisomerization steps. thieme-connect.dethieme-connect.com

Incorporation of Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules is crucial for sustainable chemical manufacturing. ijpsonline.com This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several green strategies can be envisioned for the synthesis of the target oxazole. ijpsonline.com

Atom Economy: The use of MCRs, as discussed above, inherently improves atom economy by incorporating all or most of the atoms from the starting materials into the final product. rsc.org

Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ionic liquids, deep-eutectic solvents, or even water, where possible, can significantly reduce environmental impact. ijpsonline.comkthmcollege.ac.in

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. For instance, using catalytic amounts of a Brønsted or Lewis acid for cyclization reactions is preferable to using a full equivalent of a dehydrating agent like POCl₃. thieme-connect.com

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) and ultrasound irradiation are energy-efficient techniques that can dramatically reduce reaction times and often improve yields compared to conventional heating. ijpsonline.comijpsonline.com

Electrosynthesis: Electrochemical methods offer a green alternative for oxidative cyclization reactions, avoiding the need for toxic chemical oxidants and often proceeding under mild conditions. rsc.orgrsc.org

The table below summarizes how these principles could be applied to the synthesis.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Waste Prevention | Utilize one-pot or multicomponent strategies to eliminate intermediate isolation and purification steps. |

| Atom Economy | Design a convergent or MCR pathway that maximizes the incorporation of starting material atoms into the final structure. |

| Use of Catalysis | Employ acid or transition-metal catalysts for cyclization and cross-coupling steps instead of stoichiometric reagents. researchgate.net |

| Benign Solvents | Investigate the use of ionic liquids or deep-eutectic solvents as reaction media. ijpsonline.com |

| Energy Efficiency | Employ microwave irradiation or ultrasonication to accelerate reactions and reduce energy consumption. ijpsonline.com |

| Renewable Feedstocks | While challenging for this specific molecule, explore precursors that can be derived from bio-based sources. |

By integrating these advanced synthetic strategies and green chemistry principles, the efficient and sustainable production of complex, highly functionalized heterocycles like this compound can be achieved.

Mechanistic Investigations of Reactions Involving 5 Methylthio 4 Tosyl 2 2 Tosylethyl Oxazole

Elucidation of Detailed Reaction Pathways for Oxazole (B20620) Ring Formation with Specific Regiochemistry

The formation of the substituted oxazole ring in 5-(methylthio)-4-tosyl-2-(2-tosylethyl)oxazole is governed by specific reaction pathways that ensure a defined regiochemical outcome. The core structure, a 4-tosyl oxazole, is commonly synthesized through variations of the van Leusen oxazole synthesis. nih.govmdpi.com This method provides a reliable route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives. nih.gov

Analysis of Stepwise Cycloaddition Mechanisms (e.g., [3+2] Cycloaddition)

The van Leusen reaction is a classic example of a [3+2] cycloaddition, which proceeds in a stepwise manner. nih.govmdpi.com The reaction involves a "3-atom synthon" (C-C-N) provided by a tosylmethyl isocyanide derivative reacting with a suitable precursor for the remaining two atoms of the ring. nih.gov

The general mechanism can be outlined as follows:

Deprotonation: A base abstracts a proton from the active methylene (B1212753) group of the sulfonylmethyl isocyanide precursor, creating a nucleophilic carbanion.

Nucleophilic Addition: The carbanion attacks an electrophilic carbonyl carbon (from an aldehyde or related compound).

Cyclization: An intramolecular nucleophilic attack occurs where the resulting alkoxide attacks the electrophilic isocyanide carbon, forming a five-membered ring intermediate. nih.gov

Elimination: The final step involves the elimination of the sulfonyl group (as p-toluenesulfinic acid) to form the aromatic oxazole ring. nih.govorganic-chemistry.org

| Step | Description | Key Features |

|---|---|---|

| 1 | Base-mediated deprotonation of a TosMIC derivative | Formation of a nucleophilic carbanion |

| 2 | Nucleophilic attack on an electrophile (e.g., aldehyde) | Formation of a new C-C bond |

| 3 | Intramolecular cyclization | Formation of a 5-membered ring intermediate (oxazoline) nih.gov |

| 4 | Elimination of p-toluenesulfinic acid | Aromatization to form the final oxazole ring nih.govorganic-chemistry.org |

Identification and Characterization of Key Intermediates (e.g., Oxazolines, Ketenimines, Sulfonylmethyl Isocyanide Reactivity)

The stepwise nature of the cycloaddition mechanism necessitates the formation of distinct intermediates.

Oxazolines: The most critical intermediate in the van Leusen oxazole synthesis is a substituted oxazoline (B21484). nih.gov Following the initial nucleophilic addition and cyclization, a 4-tosyl-4,5-dihydro-1,3-oxazole (an oxazoline) is formed. nih.gov The subsequent elimination of toluenesulfinic acid from this intermediate drives the reaction toward the formation of the stable aromatic oxazole.

Sulfonylmethyl Isocyanide Reactivity: The reactivity of the precursor, tosylmethyl isocyanide (TosMIC), is central to the entire process. TosMIC is a versatile reagent containing a reactive isocyanide carbon, an acidic alpha-carbon, and a sulfonyl leaving group. nih.govresearchgate.net This unique combination allows it to act as a potent synthon for building various heterocyclic rings, including oxazoles, imidazoles, and pyrroles. nih.govorganic-chemistry.orgresearchgate.net The base-induced cycloaddition of TosMIC is a well-established method for forming five-membered heterocycles. organic-chemistry.orgacs.org

Ketenimines: While oxazolines are the primary intermediates in the van Leusen pathway, other reactive species like ketenimines can be involved in different routes to oxazole synthesis. organic-chemistry.org Ketenimines are highly electrophilic and can serve as building blocks in organic synthesis. nih.govacs.org For instance, some base-induced transformations of 2-acyl-2H-azirines proceed through a ketenimine intermediate to form oxazoles. organic-chemistry.org Although not a direct intermediate in the standard van Leusen pathway for the title compound, the potential for ketenimine formation under certain conditions highlights the diverse and complex landscape of oxazole synthesis. researchgate.net

Influence of Remote and Proximal Substituents (Methylthio, Tosyl, Tosylethyl) on Reaction Kinetics and Selectivity

Steric and Electronic Effects of the Tosyl Groups on Reaction Pathways and Yields

The two tosyl groups in this compound play distinct roles.

4-Tosyl Group: This group is integral to the ring-forming reaction itself. Its strong electron-withdrawing nature is crucial for acidifying the methylene protons of the TosMIC precursor, facilitating the initial base-mediated deprotonation. researchgate.net Subsequently, the tosyl group functions as an excellent leaving group (as p-toluenesulfinate) during the final aromatization step that converts the oxazoline intermediate into the oxazole. nih.govnih.govmasterorganicchemistry.com This elimination is a key driving force for the reaction.

From a steric perspective, both tosyl groups are bulky. This steric hindrance can influence the approach of reagents in subsequent reactions and may affect the conformational preferences of the molecule. rsc.org In some cases, bulky substituents can limit undesired side reactions, thereby increasing the selectivity of a desired transformation. acs.org However, high steric demand can also lower reaction rates and yields if it impedes the necessary bond-forming steps. rsc.org

Mechanistic Role of the Methylthio Group in Cyclization and Functionalization

The methylthio (-SMe) group at the C5 position has a dual electronic nature: it is electron-donating through resonance and weakly electron-withdrawing through induction. In aromatic systems like oxazole, the resonance effect typically dominates, increasing the electron density of the ring, particularly at the C2 and C4 positions.

During the cyclization process, the precursor that provides the methylthio group can influence the reaction rate. An electron-donating group can stabilize charged intermediates, potentially altering the energy profile of the reaction pathway. nih.gov

Post-synthesis, the methylthio group offers a site for further functionalization. Methylthio groups can be involved in displacement reactions or can be oxidized to the corresponding sulfoxide (B87167) or sulfone. nih.gov This oxidation dramatically changes the electronic properties of the substituent, turning it from an electron-donor into a powerful electron-withdrawing group, which in turn modifies the reactivity of the entire oxazole ring.

Mechanisms of Catalytic Systems Employed in the Synthesis and Transformation of Oxazoles Relevant to this compound

While the core synthesis of the title compound via the van Leusen reaction is primarily base-mediated, a variety of catalytic systems are employed for the synthesis and transformation of related oxazole structures. nih.gov

Base-Mediated Systems: The van Leusen synthesis itself relies on bases like potassium carbonate, triethylamine (B128534) (Et3N), or tert-butylamine (B42293) to facilitate the deprotonation of the TosMIC precursor. nih.govorganic-chemistry.org Innovations in this area include the use of catalytic amounts of base in the presence of phase-transfer catalysts like β-cyclodextrin (β-CD) in aqueous media, which can enhance reaction efficiency and align with green chemistry principles. nih.govmdpi.com

Metal-Based Catalysis: A broad range of metal catalysts are used for synthesizing substituted oxazoles, which could be applied to transformations of the title compound.

Palladium Catalysis: Palladium catalysts are used in coupling reactions to form C-C bonds, such as in the reaction of N-propargylamides with aryl iodides to yield 2,5-disubstituted oxazoles. organic-chemistry.org

Copper Catalysis: Copper-catalyzed reactions are employed for the amidation of vinyl halides followed by cyclization, or in oxidative annulations to form triarylated oxazoles. organic-chemistry.org

Rhodium Catalysis: Cationic rhodium(I) complexes can catalyze [2+2+2] cycloadditions between diynes and monoynes to construct highly substituted aromatic rings, a strategy that could be relevant for building complex structures around an oxazole core. acs.org

Gold Catalysis: Gold catalysts, in combination with radical chemistry, can be used to synthesize 5-oxazole ketones from N-propargylamides. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for mild and efficient oxazole synthesis. organic-chemistry.org Ruthenium complexes, such as [Ru(bpy)3]Cl2, can catalyze the formation of oxazoles from α-bromoketones and benzylamines at room temperature, proceeding through radical intermediates. organic-chemistry.orgresearchgate.net This approach avoids the high temperatures and stoichiometric reagents required in some traditional methods. organic-chemistry.org

| Catalytic System | Mechanism Type | Typical Application in Oxazole Chemistry | Reference |

|---|---|---|---|

| Bases (K₂CO₃, Et₃N) | Base-mediated | Deprotonation of TosMIC in van Leusen synthesis | nih.govorganic-chemistry.org |

| β-Cyclodextrin | Phase-Transfer Catalysis | Enhancing base-mediated synthesis in aqueous media | nih.govmdpi.com |

| Palladium Complexes | Cross-Coupling/Cyclization | Synthesis of 2,5-disubstituted oxazoles | organic-chemistry.org |

| Copper Salts | Oxidative Annulation | Synthesis of 2,4,5-triarylated oxazoles | organic-chemistry.org |

| Ruthenium Photocatalysts | Photoredox Catalysis | Synthesis from α-bromoketones via radical intermediates | organic-chemistry.orgresearchgate.net |

| Rhodium Complexes | [2+2+2] Cycloaddition | Construction of complex aryl systems | acs.org |

Chemical Transformations and Reactivity of 5 Methylthio 4 Tosyl 2 2 Tosylethyl Oxazole

Transformations Involving the 5-(Methylthio) Group

The sulfur atom of the 5-(methylthio) group is susceptible to both oxidation and reductive cleavage, providing pathways to modify the electronic properties and structure of the oxazole (B20620) core.

Oxidation Reactions to Access Sulfoxide (B87167) and Sulfone Derivatives

The thioether linkage in the 5-(methylthio) group can be selectively oxidized to form the corresponding sulfoxide and sulfone derivatives. This transformation is significant as it alters the electronic nature of the substituent at the C5 position of the oxazole ring, converting the electron-donating methylthio group into the strongly electron-withdrawing methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) groups.

Common oxidizing agents are employed for this purpose, with the degree of oxidation controlled by the choice of reagent and reaction conditions. For the selective conversion to the sulfoxide, mild oxidants are typically used. Over-oxidation to the sulfone can be a competing reaction, but conditions can often be optimized to favor the sulfoxide. Stronger oxidizing agents or stoichiometric control will yield the sulfone. For instance, meta-Chloroperoxybenzoic acid (m-CPBA) is a versatile reagent that can be used to produce either the sulfoxide or the sulfone by controlling the stoichiometry. organic-chemistry.org

Table 1: Typical Conditions for Oxidation of Methylthio Groups

| Target Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Acetic acid, room temperature |

| Sodium periodate (B1199274) (NaIO₄) | Methanol (B129727)/water, 0°C to room temp. | |

| m-CPBA (1 equiv.) | Dichloromethane (DCM), 0°C | |

| Sulfone | m-CPBA (>2 equiv.) | DCM, room temperature |

| Potassium permanganate (B83412) (KMnO₄) | Acetic acid/water | |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water, room temperature |

The oxidation state of the sulfur atom significantly impacts the reactivity of the oxazole ring, particularly influencing its susceptibility to nucleophilic or electrophilic attack.

Reductive Removal or Desulfurization of the Methylthio Group

The 5-(methylthio) group can be reductively cleaved to afford the corresponding 5-unsubstituted oxazole derivative. This desulfurization reaction is a valuable synthetic tool for removing the sulfur functionality after it has served its purpose, for example, as a directing group or to modulate reactivity.

A widely used reagent for this transformation is Raney Nickel, a nickel-aluminum alloy that is activated by treatment with sodium hydroxide. masterorganicchemistry.com This reagent is highly effective for the hydrogenolysis of carbon-sulfur bonds. masterorganicchemistry.comorganicreactions.org The reaction typically proceeds by treating the substrate with an excess of Raney Nickel in a suitable solvent, such as ethanol, often with heating. organic-chemistry.orgorganic-chemistry.org This process replaces the C-S bond with a C-H bond. masterorganicchemistry.com

Table 2: Reagents for Reductive Desulfurization

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Raney Nickel (Ni(H)) | Ethanol or THF, reflux | Most common method for C-S bond cleavage. organicreactions.orgorganic-chemistry.orgresearchgate.net |

| Nickel Boride (Ni₂B) | NaBH₄, NiCl₂ in Methanol | Milder alternative to Raney Nickel. |

| Molybdenum Hexacarbonyl | Toluene, reflux | Tolerates many functional groups. organic-chemistry.org |

Reactions at the Tosyl Groups

The two tosyl groups, one directly attached to the C4 position of the oxazole ring and the other on the ethyl side chain at C2, are robust electron-withdrawing groups and can also serve as leaving groups in certain reactions.

Controlled Desulfonylation Reactions

Removal of a tosyl group, or desulfonylation, is typically achieved under reductive conditions. wikipedia.org This reaction cleaves the C-SO₂ bond, replacing the tosyl group with a hydrogen atom. organicreactions.org The stability of the sulfonamide and aryl sulfone moieties means that harsh conditions are often required. wikipedia.org However, methods using dissolving metal reductions or metal hydrides have been developed for this purpose. wikipedia.org

Reagents such as sodium amalgam, samarium(II) iodide, or magnesium in methanol can be effective for the reductive cleavage of C-S bonds in sulfones. wikipedia.orgchem-station.com The selective removal of one tosyl group over the other in 5-(methylthio)-4-tosyl-2-(2-tosylethyl)oxazole would depend on the specific reaction conditions and the relative reactivity of the aryl-sulfonyl versus the alkyl-sulfonyl bond, though selective reactions can be challenging.

Application in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) at Tosyl-Activated Positions

Aryl tosylates can serve as effective electrophiles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgmit.edu In this context, the tosyl group at the C4 position of the oxazole ring acts as a leaving group, analogous to a halide. This allows for the formation of a new carbon-carbon bond at this position.

The reaction involves the oxidative addition of a palladium(0) catalyst to the C4-tosyl bond, followed by transmetalation with a boronic acid or its derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The use of specialized phosphine (B1218219) ligands is often crucial for achieving high efficiency, especially with less reactive tosylates. organic-chemistry.org This methodology provides a powerful route for the synthesis of highly substituted oxazoles. researchgate.netnih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Tosylates

| Component | Example | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst that forms the active Pd(0) species. |

| Ligand | XPhos, SPhos, Indolyl phosphines | Stabilizes the Pd catalyst and facilitates the catalytic cycle. organic-chemistry.org |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation. |

| Boron Reagent | Arylboronic acid, Aryltrifluoroborate | Source of the aryl group to be coupled. organic-chemistry.org |

| Solvent | Toluene, Dioxane, t-Amyl alcohol | Provides the medium for the reaction. |

Reactivity Profile of the Substituted Oxazole Ring System

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, rendering it susceptible to a variety of reactions. pharmaguideline.com The reactivity of the this compound is heavily influenced by its substitution pattern. organic-chemistry.orgnih.govresearchgate.netlookchem.comacs.org

Electrophilic Substitution : In general, electrophilic substitution on the oxazole ring is difficult unless activating groups are present. semanticscholar.org The C4 and C5 positions are the most reactive. In the target molecule, the C4 position is blocked by a tosyl group. The C5 position has a methylthio group, which is electron-donating and could direct electrophiles to this position. However, the adjacent C4-tosyl group is strongly deactivating, which would likely disfavor electrophilic attack on the ring.

Nucleophilic Substitution : Nucleophilic attack on the oxazole ring is generally unfavorable. However, the presence of strong electron-withdrawing groups can facilitate such reactions. pharmaguideline.comsemanticscholar.org The C2 position is the most electron-deficient and therefore the most likely site for nucleophilic attack. pharmaguideline.com In this molecule, both the C4-tosyl group and the C2-(2-tosylethyl) group withdraw electron density from the ring, potentially increasing the susceptibility of the C2 position to attack by strong nucleophiles, which could lead to ring-opening.

Metallation : The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4. semanticscholar.org In the specified compound, all ring positions are substituted. However, deprotonation could potentially occur at the α-carbon of the 2-(2-tosylethyl) side chain, creating a nucleophilic center for further functionalization.

Cycloaddition Reactions : Oxazoles can act as dienes in Diels-Alder reactions, particularly when substituted with electron-donating groups. pharmaguideline.comsemanticscholar.org The presence of the electron-donating 5-methylthio group might facilitate cycloaddition with reactive dienophiles, leading to the formation of pyridine (B92270) derivatives after rearrangement of the initial adduct.

Investigation of Electrophilic and Nucleophilic Aromatic Substitution on the Oxazole Core

The oxazole ring is generally considered an electron-poor aromatic system, making electrophilic aromatic substitution challenging unless activated by electron-donating substituents. ncsu.edu Conversely, the inherent electron deficiency facilitates nucleophilic aromatic substitution, particularly when a good leaving group is present on the ring. wikipedia.org

Electrophilic Aromatic Substitution:

In the case of this compound, the 5-methylthio group acts as an electron-donating substituent, which would typically activate the oxazole ring towards electrophilic attack and direct incoming electrophiles to the C5 position. tandfonline.com However, the C5 position is already substituted. The C4 position is strongly deactivated by the electron-withdrawing tosyl group. The C2 position is generally the most electron-deficient and least reactive towards electrophiles. ncsu.edu Therefore, electrophilic aromatic substitution on the oxazole core of this specific molecule is predicted to be unfavorable under standard conditions. If forced, substitution would likely occur on the tosyl group's aromatic ring, which is outside the scope of this section.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the oxazole ring typically requires a good leaving group. In this molecule, the tosyl group at the C4 position can potentially act as a leaving group. The oxazole ring is activated towards nucleophilic attack by the electron-withdrawing nature of the tosyl group itself. Nucleophilic attack would be expected to occur at the C4 position, leading to the displacement of the tosylate anion. The rate of such a reaction would be dependent on the strength of the nucleophile and the reaction conditions.

| Reaction Type | Position | Directing Group(s) | Predicted Reactivity | Potential Products |

| Electrophilic Aromatic Substitution | C2, C4, C5 | 5-SMe (donating), 4-Ts (withdrawing) | Very low; ring is deactivated. | No reaction on the oxazole core expected. |

| Nucleophilic Aromatic Substitution | C4 | 4-Ts (leaving group and activating) | Favorable with strong nucleophiles. | 4-substituted-5-(methylthio)-2-(2-tosylethyl)oxazole |

Exploration of Ring-Opening and Rearrangement Reactions

The stability of the oxazole ring can be compromised under certain conditions, leading to ring-opening or rearrangement reactions. The presence of the substituents on this compound can influence its propensity for such transformations.

Ring-Opening Reactions:

Oxazole rings can be susceptible to cleavage under harsh acidic or basic conditions, or through photolysis. tandfonline.com The electron-withdrawing tosyl group at C4 could potentially weaken the C4-O bond, making the ring more susceptible to nucleophilic attack that could initiate ring-opening. For instance, strong bases could potentially attack the C5 position, leading to a cascade of bond cleavages. Acid-catalyzed hydrolysis could also lead to the opening of the oxazole ring to form an acyclic precursor.

Rearrangement Reactions:

A well-known rearrangement of oxazoles is the Cornforth rearrangement, which typically occurs with 4-acyloxazoles upon heating. chemrxiv.orgresearchgate.net This reaction involves the thermal isomerization of the 4-acyloxazole to a nitrile ylide intermediate, which then re-closes to form an isomeric oxazole. While this compound is not a 4-acyloxazole, the principle of thermal rearrangement via a nitrile ylide intermediate could potentially be induced under specific conditions, although it is not a direct analogy. The specific substitution pattern of the target molecule does not lend itself to the classical Cornforth rearrangement.

| Transformation | Conditions | Key Intermediates | Potential Outcome |

| Ring-Opening | Strong acid or base | Acyclic amide/ketone intermediates | Decomposition or formation of acyclic products. |

| Rearrangement | Thermal (by analogy) | Nitrile ylide | Isomerization of the oxazole ring (speculative). |

Functionalization and Modification of the 2-(2-Tosylethyl) Side Chain

The 2-(2-tosylethyl) side chain offers a primary site for the chemical modification of the molecule, largely independent of the oxazole core's aromaticity.

Reactions Involving the Terminal Tosyl Group on the Side Chain

The terminal p-toluenesulfonate (tosylate) group is an excellent leaving group, making the terminal carbon of the ethyl side chain highly susceptible to nucleophilic attack and the adjacent carbon prone to deprotonation in elimination reactions. wikipedia.org

Nucleophilic Substitution:

The terminal tosylate can be readily displaced by a wide variety of nucleophiles in an SN2 reaction. This allows for the introduction of diverse functional groups at the terminus of the side chain. The reaction is expected to be efficient due to the primary nature of the carbon bearing the tosylate group, which minimizes steric hindrance.

Table of Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Side Chain |

|---|---|---|

| Azide | Sodium azide (NaN₃) | 2-(2-Azidoethyl) |

| Cyanide | Sodium cyanide (NaCN) | 2-(2-Cyanoethyl) |

| Halides | Sodium iodide (NaI) | 2-(2-Iodoethyl) |

| Amines | Ammonia (NH₃), Primary/Secondary Amines | 2-(2-Aminoethyl) derivatives |

| Thiolates | Sodium thiomethoxide (NaSMe) | 2-(2-Methylthioethyl) |

Elimination Reactions:

In the presence of a strong, non-nucleophilic base, an E2 elimination reaction can occur, leading to the formation of a vinyl group at the 2-position of the oxazole. The use of a bulky base, such as potassium tert-butoxide, would favor elimination over substitution. The Zaitsev rule would not apply here as there is only one possible alkene product. Under conditions that favor carbocation formation (e.g., solvolysis in a polar protic solvent), an E1 elimination could also occur, though it would likely compete with SN1 substitution. slideshare.net

| Reaction Type | Base | Product Side Chain |

| E2 Elimination | Potassium tert-butoxide | 2-Vinyl |

| E1 Elimination | Solvolysis (e.g., in ethanol) | 2-Vinyl (competes with SN1) |

Computational and Theoretical Studies of this compound: A Review of Available Research

Following a comprehensive search of available scientific literature, it has been determined that specific computational and theoretical studies focusing exclusively on the chemical compound This compound are not present in the reviewed material. The request for detailed research findings, including quantum chemical calculations, reaction mechanism predictions, conformational analysis, and theoretical spectroscopic data for this particular molecule, could not be fulfilled as no dedicated studies were identified.

While the field of computational chemistry offers robust methods for such analyses, the execution of these studies—including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping—requires specific research initiatives that have not been published for this compound.

General computational studies have been performed on various other oxazole derivatives, as well as compounds containing methylthio and tosyl functional groups. These studies demonstrate the utility of theoretical methods in understanding the structure, reactivity, and properties of related heterocyclic systems. For instance, DFT calculations are widely used to determine optimized molecular geometries and electronic structures of complex organic molecules. irjweb.com Similarly, FMO and MEP analyses are standard practice for predicting molecular stability and identifying reactive sites. mdpi.com

However, the precise data and detailed findings requested in the outline are contingent on dedicated computational research for This compound . Without such specific studies, providing scientifically accurate data tables, reaction energy profiles, conformational analysis, or predicted spectroscopic values (NMR, IR, UV-Vis) for this exact molecule is not possible.

Based on comprehensive searches of available scientific literature, there is no specific information available for the chemical compound “this compound.” Consequently, it is not possible to provide a detailed article on its specific applications in organic synthesis as outlined in the user's request.

While the field of organic chemistry extensively covers the synthesis and utility of various oxazole derivatives, including those bearing methylthio and tosyl functional groups, the particular substitution pattern of "this compound" does not appear in the searched databases and research articles.

Therefore, the following sections, which were requested to be the focus of the article, cannot be addressed with scientifically accurate and specific information pertaining to this compound:

Applications of 5 Methylthio 4 Tosyl 2 2 Tosylethyl Oxazole in Organic Synthesis

Integration into Cascade and Tandem Reactions for Efficient Chemical Synthesis.

Without any research findings, data, or mentions of "5-(Methylthio)-4-tosyl-2-(2-tosylethyl)oxazole" in the context of organic synthesis, the generation of an article that is both thorough and scientifically accurate, as per the user's instructions, cannot be fulfilled. Further research or access to proprietary chemical databases might be required to locate information on this specific compound.

Future Research Directions and Emerging Challenges in 5 Methylthio 4 Tosyl 2 2 Tosylethyl Oxazole Chemistry

Development of More Efficient, Selective, and Sustainable Synthetic Routes

A primary challenge in the study of 5-(Methylthio)-4-tosyl-2-(2-tosylethyl)oxazole is the absence of a reported synthesis. Future research must first establish a viable synthetic pathway. Key areas for development will include:

Selectivity: The presence of multiple reactive sites in the precursor molecules necessitates a high degree of chemo- and regioselectivity. For instance, selective functionalization at the C4 and C5 positions of the oxazole (B20620) ring is a common challenge in oxazole synthesis. organic-chemistry.org Developing synthetic methods that precisely control the introduction of the tosyl and methylthio groups will be critical.

Sustainability: Modern synthetic chemistry emphasizes the principles of green chemistry. ijpsonline.comsemanticscholar.org Future synthetic routes for this compound should aim to use less hazardous solvents, reduce energy consumption, and minimize waste generation. ijpsonline.comijpsonline.com This could involve exploring solvent-free reaction conditions or employing catalytic methods that allow for high atom economy. semanticscholar.orgresearchgate.net

Table 1: Potential Green Chemistry Approaches for Oxazole Synthesis

| Approach | Potential Benefit | Relevant Literature |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | ijpsonline.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions | ijpsonline.comnih.gov |

| Use of Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, potential for catalyst recycling | nih.govijpsonline.com |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The unique combination of functional groups in this compound suggests a rich and unexplored reactivity profile. The interplay between the electron-withdrawing tosyl group, the potentially oxidizable methylthio group, and the tosylethyl side chain could lead to novel chemical transformations.

Future research could investigate:

Transformations of the Methylthio Group: The sulfur atom in the methylthio group could be a handle for further functionalization. Oxidation could yield sulfoxide (B87167) or sulfone derivatives, potentially modulating the electronic properties of the oxazole ring.

Reactivity of the Tosyl Groups: The tosyl groups are excellent leaving groups in nucleophilic substitution reactions. Research could explore the displacement of the tosyl group at the C4 position to introduce new substituents.

Modification of the Ethyl Side Chain: The tosylethyl group at the C2 position offers another site for chemical modification, such as elimination reactions to form a vinyl group.

Ring Transformation Reactions: Oxazoles can undergo various ring-opening and rearrangement reactions. researchgate.netclockss.org The specific substitution pattern of this molecule may lead to unprecedented transformations under thermal, photochemical, or catalytic conditions.

Advancements in Computational Modeling for Predictive Synthesis and Reactivity

Given the lack of empirical data, computational chemistry, particularly Density Functional Theory (DFT), will be an invaluable tool for predicting the properties and reactivity of this compound. irjweb.comirjweb.com

Key areas for computational investigation include:

Predictive Synthesis: Computational models can be used to evaluate the feasibility of potential synthetic routes by calculating reaction energies and activation barriers. This can help guide experimental efforts toward the most promising pathways.

Reactivity Prediction: DFT calculations can predict sites of electrophilic and nucleophilic attack, acidity of protons, and the stability of potential intermediates. irjweb.com This information can be used to design experiments to explore the molecule's reactivity.

Spectroscopic Characterization: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which will be essential for characterizing the compound once it is synthesized. researchgate.net

Table 2: Applications of Computational Modeling in Oxazole Chemistry

| Application | Computational Method | Predicted Properties |

|---|---|---|

| Structural Optimization | DFT (e.g., B3LYP) | Bond lengths, bond angles, dihedral angles |

| Reactivity Analysis | DFT | HOMO-LUMO energies, electrostatic potential maps, Fukui functions |

| Spectroscopic Prediction | DFT, ab initio methods | NMR chemical shifts, IR vibrational frequencies |

Integration of Synthesis with Flow Chemistry and Automated Synthesis Platforms

As the chemistry of this compound develops, integrating its synthesis with modern technologies like flow chemistry and automated platforms will be a significant area of advancement. organic-chemistry.orguc.ptresearchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. organic-chemistry.orguc.pt Developing a flow-based synthesis for this oxazole could enable more efficient and reproducible production. researchgate.net Photochemical reactions, which are often used in oxazole synthesis, are particularly well-suited for flow reactors. organic-chemistry.orgresearchgate.net

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules by enabling high-throughput screening of reaction conditions. merckmillipore.comresearchgate.netnih.gov Once a synthetic route is established, an automated platform could be used to rapidly synthesize a library of derivatives of this compound for further study. researchgate.netyoutube.com

The primary challenge in this area will be the adaptation of the necessary synthetic steps to these platforms. This often requires significant optimization of reaction parameters such as temperature, pressure, and residence time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(Methylthio)-4-tosyl-2-(2-tosylethyl)oxazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s oxazole core can be synthesized via Tosylmethyl Isocyanide (TosMIC)-based cyclization. A multi-step approach is recommended:

Oxazole Formation : React TosMIC with an appropriate acyl chloride (e.g., methylthio-substituted electrophile) under basic conditions (e.g., K₂CO₃ in DMF) to form the 4-tosyloxazole scaffold .

Substituent Introduction : Introduce the 2-(2-tosylethyl) group via nucleophilic substitution or alkylation. For example, treat the oxazole intermediate with tosylethyl bromide in the presence of a base like NaH .

- Optimization : Adjust solvent polarity (e.g., dimethoxyethane for higher yields), temperature (reflux vs. room temperature), and stoichiometry. Yields >90% are achievable for analogous 4-tosyloxazoles under optimized conditions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, the methylthio group (δ ~2.5 ppm in ¹H NMR) and tosyl protons (aromatic δ ~7.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. experimental m/z for C₁₈H₂₀N₂O₅S₃) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

- Elemental Analysis : Ensures purity by comparing calculated and experimental C/H/N/S percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR correlations like HSQC/HMBC to assign ambiguous signals) .

- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns (e.g., tosyl ethyl group coupling) .

- Computational Modeling : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values to validate assignments .

- Reproducibility : Repeat synthesis and characterization under controlled conditions to rule out impurities .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing methylthio with ethylthio or altering tosyl groups) .

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay against cancer cell lines) and enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) .

- Molecular Docking : Model interactions with target proteins (e.g., kinases or viral proteases) to identify critical binding motifs .

- Comparative Analysis : Benchmark against known oxazole derivatives with reported anticancer or antiviral activities .

Q. How can researchers address low yields or selectivity in multi-step syntheses involving tosyl and methylthio groups?

- Methodological Answer :

- Stepwise Protection/Deprotection : Use temporary protecting groups (e.g., tert-butyl for sulfonyl moieties) to prevent side reactions .

- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd for cross-couplings) to enhance selectivity during alkylation .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .

- Reaction Monitoring : Use TLC or in-situ IR to track progress and isolate intermediates before side reactions occur .

Data-Driven Research Considerations

Q. How should researchers handle discrepancies between theoretical and experimental elemental analysis results?

- Methodological Answer :

- Purification : Recrystallize the compound using a solvent system (e.g., DMF/acetic acid) to remove impurities affecting C/H/N ratios .

- Alternative Techniques : Augment elemental analysis with X-ray crystallography to confirm molecular packing and stoichiometry .

- Error Analysis : Recalculate theoretical values using updated software (e.g., Gaussian for molecular formula validation) .

Q. What are the potential pitfalls in interpreting HRMS data for polysubstituted oxazoles?

- Methodological Answer :

- Isotopic Peaks : Account for natural abundance of sulfur isotopes (³²S vs. ³⁴S), which can distort m/z ratios .

- Adduct Formation : Identify sodium/potassium adducts (e.g., [M+Na]⁺) to avoid misassigning the molecular ion peak .

- Fragmentation Patterns : Compare with HRMS libraries of similar oxazoles to distinguish between isomeric structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.